The Discovery of Kedarcidin: An In-Depth Technical Guide to an Enediyne Chromoprotein from Streptoalloteichus sp. ATCC 53650
The Discovery of Kedarcidin: An In-Depth Technical Guide to an Enediyne Chromoprotein from Streptoalloteichus sp. ATCC 53650
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kedarcidin, a potent chromoprotein antitumor antibiotic, stands as a significant discovery from the microbial world, showcasing the vast therapeutic potential of natural products. First isolated in 1992 from the fermentation broth of an actinomycete, Streptoalloteichus sp. ATCC 53650, kedarcidin belongs to the enediyne class of cytotoxic agents.[1][2] Its unique structure, comprising a highly unstable nine-membered enediyne chromophore non-covalently bound to a stabilizing apoprotein, is responsible for its remarkable DNA-damaging capabilities.[1][3] This technical guide provides a comprehensive overview of the discovery, isolation, biosynthesis, and mechanism of action of kedarcidin, intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding and further investigation of this compelling molecule.
Discovery and Producing Organism
Kedarcidin was discovered by researchers at Bristol-Myers Squibb in 1992 during a screening program for novel antitumor agents from microbial sources. The producing organism, strain L585-6, was isolated from a soil sample collected in the Maharastra State of India.[2][4] Taxonomic studies identified the strain as a novel actinomycete, later designated as Streptoalloteichus sp. ATCC 53650.[1][5] The presence of a DNA-damaging chromoprotein in the fermentation broth was initially indicated by bioassays.
Fermentation and Production
The production of kedarcidin is achieved through submerged fermentation of Streptoalloteichus sp. ATCC 53650. While various media compositions can be utilized, a specific production medium has been reported to yield significant titers of the antibiotic.
Fermentation Protocol
Inoculum Preparation: A seed inoculum is prepared by transferring a periphery of a colony from a petri dish culture into a 250-mL flask containing 50 mL of Tryptic Soy Broth (TSB) medium. The flask is then incubated on a rotary shaker at 250 rpm and 28°C for two days.[1]
Production Fermentation: For production, 3 mL of the seed inoculum is transferred into 250-mL flasks containing 50 mL of the production medium. The fermentation is carried out under the same conditions as the inoculum preparation.[1] Large-scale fermentation has been successfully conducted in 1000-L fermentors containing 680 L of medium, with kedarcidin production monitored by High-Performance Liquid Chromatography (HPLC).[3][6]
Production Data
| Parameter | Value | Reference |
| Laboratory-scale Yield | ~50 mg/L | [1] |
| Large-scale Titer | 0.49-0.53 mg/mL | [3][6] |
Isolation and Purification
The purification of kedarcidin involves a multi-step process to separate the chromoprotein from the fermentation broth and other cellular components. Both small-scale and large-scale purification protocols have been developed.
Laboratory-Scale Purification Protocol
The following protocol outlines the purification of kedarcidin from the culture filtrate:
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Adsorption to Ion Exchanger: The culture filtrate is first adsorbed to a QAE (quaternary aminoethyl) ion exchanger.[3]
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Gel Filtration Chromatography: The adsorbed material is then subjected to gel filtration chromatography using a Sephadex G-50 column.[3]
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Anion Exchange Chromatography: A final purification step is performed using DEAE-Sephadex anion exchange chromatography to yield the purified kedarcidin chromoprotein.[3]
Large-Scale Semi-Purification Protocol
For larger quantities, a more streamlined process has been employed:
-
Batch Adsorption-Desorption: The fermentation culture is subjected to batch adsorption-desorption using the anion exchange resin DE23.[3][6]
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Ultrafiltration: The semi-purified kedarcidin is then concentrated and further purified using an ultrafiltration system.[3][6] This method has been reported to yield a high recovery of kedarcidin.
Purification Yield
| Purification Stage | Yield | Purity | Reference |
| Large-Scale Semi-Purification | 65% | 70% | [3][6] |
Separation of Chromophore and Apoprotein
The highly unstable kedarcidin chromophore can be separated from the apoprotein by solvent extraction. A common method involves the extraction of the purified chromoprotein complex with ethyl acetate.[1]
Physicochemical Properties
| Property | Value | Reference |
| Class | Chromoprotein Antitumor Antibiotic | [2] |
| Molecular Weight (Apparent) | 12,400 Da | [3] |
| Isoelectric Point (pI) | 3.65 | [3] |
| Composition | Apoprotein (114 amino acids) and a non-covalently bound enediyne chromophore | [1][3] |
Biosynthesis of Kedarcidin
The biosynthetic pathway of kedarcidin has been elucidated through the cloning and sequencing of the kedarcidin biosynthetic gene cluster (ked) from Streptoalloteichus sp. ATCC 53650.[1] The cluster spans approximately 105 kb and contains 81 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the enediyne core, the unique peripheral moieties, and the deoxysugars, as well as genes for regulation and self-resistance.[1]
The biosynthesis is a convergent process involving several key pathways:
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Enediyne Core Biosynthesis: A conserved set of genes, including a polyketide synthase (PKS), is responsible for the formation of the nine-membered enediyne core.[1]
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(R)-2-aza-3-chloro-β-tyrosine Moiety Synthesis: Genes homologous to those in the C-1027 and maduropeptin biosynthetic pathways are involved in the synthesis of this unique amino acid, with 2-aza-L-tyrosine proposed as a precursor.[1]
-
iso-Propoxy-bearing 2-Naphthonate Moiety Synthesis: The pathway for this moiety is thought to involve 3,6,8-trihydroxy-2-naphthoic acid as a precursor, with genes showing homology to those in the neocarzinostatin (B611948) biosynthetic cluster.[1]
-
Deoxysugar Biosynthesis: A set of genes within the cluster is dedicated to the synthesis of the two deoxysugar moieties that are attached to the enediyne core.[1]
The ked cluster also contains regulatory genes, kedR1, kedR2, and kedR3, which are believed to control the expression of the biosynthetic genes.[7]
Mechanism of Action
Kedarcidin's potent cytotoxicity stems from the chemical reactivity of its enediyne chromophore. The mechanism of action involves several key steps:
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DNA Binding: The kedarcidin chromophore binds to the minor groove of duplex DNA.[8] It exhibits a preference for specific sequences, particularly TCCTn-mer sites.[8]
-
Bergman Cycloaromatization: Upon binding to DNA, the enediyne core of the chromophore undergoes a Bergman cycloaromatization reaction. This chemical transformation generates highly reactive para-benzyne diradicals.
-
DNA Damage: The generated diradicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of DNA radicals. These radicals can then react with molecular oxygen, resulting in single-strand breaks in the DNA.[8]
-
Apoprotein Activity: In addition to stabilizing the reactive chromophore, the kedarcidin apoprotein has been shown to possess its own proteolytic activity, which may contribute to the overall cytotoxicity of the complex.
Biological Activity and Cytotoxicity
Kedarcidin exhibits potent antitumor activity against a range of cancer cell lines. The chromophore is the primary cytotoxic component.
In Vitro Cytotoxicity
| Cell Line | IC50 Value | Reference |
| HCT-116 (Human Colon Carcinoma) | 0.4 ng/mL | [9] |
| HCT-116 (Human Colon Carcinoma) | 1 nM | [8][9][10] |
| P388 Leukemia (in vivo) | 3.3 µg/kg | [2][4] |
| B16 Melanoma (in vivo) | 2 µg/kg | [2][4] |
Visualizations
Experimental Workflow: Isolation and Purification of Kedarcidin
References
- 1. Cloning and sequencing of the kedarcidin biosynthetic gene cluster from Streptoalloteichus sp. ATCC 53650 revealing new insights into biosynthesis of the enediyne family of antitumor antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kedarcidin, a new chromoprotein antitumor antibiotic. I. Taxonomy of producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kedarcidin, a new chromoprotein antitumor antibiotic. II. Isolation, purification and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. NO174474C - Process for the preparation of an antibiotic kedarcidin, as well as a biologically pure culture of streptoalloteichus L585-6, ATCC 53650 - Google Patents [patents.google.com]
- 6. Cloning and sequencing of the kedarcidin biosynthetic gene cluster from Streptoalloteichus sp. ATCC 53650 revealing new insights into biosynthesis of the enediyne family of antitumor antibiotics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]
- 8. conductscience.com [conductscience.com]
- 9. Kedarcidin chromophore: an enediyne that cleaves DNA in a sequence-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kedarcidin chromophore: an enediyne that cleaves DNA in a sequence-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
